2-Hydroxypalmitic acid

Description

Nomenclature and Chemical Classification of 3-Hydroxyhexadecanoic Acid

IUPAC Name: (3R)-3-hydroxyhexadecanoic acid and other common names (e.g., β-hydroxypalmitic acid)

The compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as (3R)-3-hydroxyhexadecanoic acid. foodb.cahmdb.ca It is also widely known by several common names, including β-hydroxypalmitic acid, which highlights the hydroxyl group's position on the beta-carbon of palmitic acid. plantfadb.org Other synonyms include 3-hydroxypalmitic acid. foodb.caplantfadb.org

| Nomenclature Type | Name |

| IUPAC Name | (3R)-3-hydroxyhexadecanoic acid |

| Common Name | β-hydroxypalmitic acid |

| Synonym | 3-hydroxypalmitic acid |

Classification as a Long-Chain Hydroxy Fatty Acid

3-Hydroxyhexadecanoic acid is classified as a long-chain hydroxy fatty acid. foodb.camedchemexpress.comnp-mrd.orghmdb.ca This classification is based on its chemical structure, which consists of a carboxylic acid with a long aliphatic tail of 16 carbon atoms and a hydroxyl group attached to the third carbon. foodb.ca

| Attribute | Description |

| Class | Long-Chain Hydroxy Fatty Acid |

| Carbon Chain Length | 16 carbons |

| Functional Groups | Carboxylic acid, Hydroxyl group |

Stereoisomers and Enantiomeric Forms of 3-Hydroxyhexadecanoic Acid

The presence of a chiral center at the third carbon atom gives rise to two stereoisomers, or enantiomers, of 3-hydroxyhexadecanoic acid, each with distinct biological significance.

(R)-3-Hydroxyhexadecanoic Acid and its Biological Significance

The (R)-enantiomer, (3R)-3-hydroxyhexadecanoic acid, is the predominant form found in nature, particularly in bacterial systems. It is a crucial component of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. ontosight.ai In humans, (R)-3-hydroxyhexadecanoic acid is an intermediate in the biosynthesis of fatty acids. hmdb.ca Specifically, it is synthesized from 3-oxo-tetradecanoic acid by the enzymes fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase. hmdb.ca

(S)-3-Hydroxyhexadecanoic Acid and its Biological Significance

The (S)-enantiomer, (S)-3-hydroxyhexadecanoic acid, is less common in nature. While the (R)-form is central to bacterial lipid structure, the biological significance of the (S)-form is not as well-defined, though synthetic routes have been developed to produce it for research purposes. It is also referred to as (S)-beta-hydroxypalmitic acid. hmdb.ca

Historical Context and Early Research on 3-Hydroxyhexadecanoic Acid

The discovery and characterization of 3-hydroxyhexadecanoic acid are intrinsically linked to the broader investigation of bacterial lipids and the complex structure of lipopolysaccharides.

Identification in Bacterial Lipid Structures

The identification of 3-hydroxy fatty acids as integral components of bacterial lipids dates back to early investigations into the chemical nature of endotoxins. These complex molecules, now known as lipopolysaccharides (LPS), are characteristic of Gram-negative bacteria. gerli.com It was established that the lipid portion of LPS, termed lipid A, is responsible for the endotoxic activity. researchgate.net

Subsequent detailed chemical analyses of lipid A from various Gram-negative bacteria revealed the presence of unique 3-hydroxy fatty acids. 3-Hydroxyhexadecanoic acid was identified as a significant component in the lipid A of several bacterial species. For instance, studies on Agrobacterium tumefaciens showed that its LPS contained 3-hydroxytetradecanoic acid and 3-hydroxyhexadecanoic acid as the only significant fatty acid components, with the latter being linked via an amide bond to the carbohydrate backbone. helsinki.fi

Further research confirmed the presence of 3-hydroxyhexadecanoic acid in the lipid A of other Gram-negative bacteria, such as Burkholderia cepacia, where it is found as an amide-linked fatty acid. nih.govoup.com In Bacteroides fragilis, a commensal gut bacterium, 3-hydroxyhexadecanoic acid is also a constituent of its structurally distinct lipid A. nih.gov The hyperthermophilic bacterium Thermotoga maritima was also found to contain 3-hydroxyhexadecanoic acid. asm.org Early analytical methods for identifying these fatty acids involved the hydrolysis of the lipid A component, followed by the derivatization of the fatty acids to their methyl esters and subsequent analysis by gas chromatography. asm.org

Table 1: Early Identification of 3-Hydroxyhexadecanoic Acid in Bacteria

| Bacterial Species | Key Findings |

| Agrobacterium tumefaciens | A major fatty acid component of lipid A, linked by an amide bond. helsinki.fi |

| Burkholderia cepacia | Identified as an amide-linked 3-hydroxypalmitic acid in the lipid A structure. nih.govoup.com |

| Bacteroides fragilis | A constituent of the structurally distinct lipid A of this commensal bacterium. nih.gov |

| Thermotoga maritima | Found to contain 3-hydroxyhexadecanoic acid. asm.org |

Early Synthesis and Characterization

The unambiguous identification and further biological study of 3-hydroxyhexadecanoic acid necessitated its chemical synthesis. One of the early and notable methods for the synthesis of long-chain β-hydroxy acids was the Reformatsky reaction. nih.gov This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, such as zinc, to form a β-hydroxy ester, which can then be hydrolyzed to the corresponding β-hydroxy acid. This method was applied for the synthesis of medium-chain β-hydroxy esters and could be adapted for longer-chain aldehydes to produce compounds like 3-hydroxyhexadecanoic acid. nih.gov

The characterization of the synthesized 3-hydroxyhexadecanoic acid in early studies relied on a combination of physical and chemical methods. The melting point of the synthesized compound was a key physical constant for its identification. Chemical characterization often involved derivatization, such as the formation of methyl esters, followed by analytical techniques. Gas chromatography of these derivatives was a common method to assess purity and for comparison with the natural product isolated from bacteria. asm.org More advanced analytical techniques that became available over time, such as mass spectrometry, provided detailed structural information, confirming the molecular weight and fragmentation patterns consistent with a 3-hydroxy fatty acid structure. acs.orglipidmaps.org

Table 2: Early Synthesis and Characterization Methods for 3-Hydroxyhexadecanoic Acid

| Method | Description |

| Synthesis | |

| Reformatsky Reaction | An early method used for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, which could be hydrolyzed to β-hydroxy acids like 3-hydroxyhexadecanoic acid. nih.gov |

| Characterization | |

| Melting Point | A fundamental physical property used for the identification and purity assessment of the synthesized compound. |

| Gas Chromatography (GC) | Used for the analysis of the methyl ester derivative to determine purity and for comparison with the natural product. asm.org |

| Mass Spectrometry (MS) | Provided structural confirmation through determination of molecular weight and analysis of fragmentation patterns. acs.orglipidmaps.org |

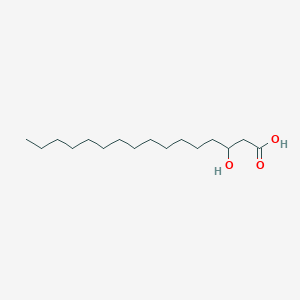

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSBPIZNUXPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-67-0, 2398-34-7 | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxypalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 3 Hydroxyhexadecanoic Acid

Mammalian Biosynthesis of 3-Hydroxyhexadecanoic Acid

In mammals, the synthesis of fatty acids, including the formation of 3-hydroxyhexadecanoic acid, is a fundamental anabolic process. This pathway is essential for energy storage, membrane structure, and the production of signaling molecules.

Role as an Intermediate in Fatty Acid Synthesis

3-Hydroxyhexadecanoic acid is not an end-product of mammalian fatty acid synthesis but rather a transient intermediate. The de novo synthesis of fatty acids is a cyclical process that sequentially adds two-carbon units from acetyl-CoA to a growing fatty acyl chain. Within each elongation cycle, a series of four reactions occurs, and 3-hydroxyhexadecanoic acid is the product of the second of these reactions in the cycle that forms a 16-carbon chain. Its formation is a critical step that precedes the dehydration and subsequent reduction reactions required to form a fully saturated fatty acyl chain.

Enzymatic Conversion from 3-Oxohexadecanoic Acid

The direct precursor to 3-hydroxyhexadecanoic acid in the fatty acid synthesis pathway is 3-oxohexadecanoic acid. This conversion is a reduction reaction where the keto group at the beta-position (carbon 3) of the fatty acyl chain is reduced to a hydroxyl group. This stereospecific reduction is catalyzed by a specific enzymatic activity housed within a large multifunctional protein or by a discrete enzyme, depending on the organism.

In humans and other animals, the synthesis of fatty acids is carried out by a large, dimeric multifunctional enzyme called Fatty Acid Synthase (FASI). nih.gov This complex contains all the necessary catalytic domains to build a fatty acid chain. The reduction of 3-oxohexadecanoyl-ACP (the acyl carrier protein-bound form of 3-oxohexadecanoic acid) to 3-hydroxyhexadecanoyl-ACP is one of the key activities of the FASN complex. Specifically, this reaction occurs within the β-ketoacyl-ACP reductase (KR) domain of FASN.

The enzyme responsible for the conversion of the 3-oxoacyl intermediate to the 3-hydroxyacyl form is systematically known as 3-oxoacyl-[acyl-carrier-protein] reductase (EC 1.1.1.100). nih.govfrontiersin.org This enzyme utilizes NADPH as a reducing agent to donate a hydride ion to the keto group of the substrate, which is attached to an acyl-carrier-protein (ACP). nih.gov In the context of FASN, this reductase activity is an integral domain of the larger polypeptide chain. The reaction results in the formation of (3R)-3-hydroxyacyl-[acyl-carrier-protein]. nih.gov

Table 1: Key Enzymes in the Mammalian Biosynthesis of 3-Hydroxyhexadecanoic Acid

| Enzyme/Complex | Precursor | Product | Cofactor |

| Fatty Acid Synthase (FASN) | 3-Oxohexadecanoyl-ACP | 3-Hydroxyhexadecanoyl-ACP | NADPH |

| 3-Oxoacyl-[acyl-carrier-protein] Reductase (domain of FASN) | 3-Oxohexadecanoyl-ACP | 3-Hydroxyhexadecanoyl-ACP | NADPH |

Sites of Fatty Acid Formation in Humans (Liver, Adipose Tissue, Mammary Glands)

De novo fatty acid synthesis in humans predominantly occurs in specific tissues. The liver is the primary site, where excess carbohydrates are converted into fatty acids for export to other tissues. nih.govnih.govresearchgate.net Adipose tissue is another significant site of fatty acid synthesis, where fatty acids are esterified to glycerol (B35011) to form triglycerides for energy storage. nih.govnih.govresearchgate.net During lactation, the mammary glands become highly active in synthesizing fatty acids, including the precursors to milk fats. nih.govnih.gov

Microbial Biosynthesis of 3-Hydroxyhexadecanoic Acid

In the microbial world, 3-hydroxyhexadecanoic acid and its derivatives can be found as components of various cellular structures and as signaling molecules. While it is an intermediate in the conserved Type II fatty acid synthesis (FASII) pathway in many bacteria, some microbes have evolved specific pathways for its production and secretion.

One notable example is the plant pathogenic bacterium Ralstonia solanacearum. This bacterium produces 3-hydroxypalmitic acid methyl ester (3-OH PAME), the methyl ester of 3-hydroxyhexadecanoic acid, as a novel autoregulator for virulence gene expression. nih.govlipidmaps.org The synthesis of this signaling molecule is dependent on the phcB gene. nih.gov While the precise enzymatic steps for the biosynthesis of the free acid before its methylation are tied to the general fatty acid synthesis pathway, its specific diversion and modification for signaling purposes represent a specialized microbial metabolic pathway.

Furthermore, various species of Pseudomonas are known to produce a range of 3-hydroxyalkanoic acids, which are precursors for the biosynthesis of rhamnolipids, a class of biosurfactants. While much of the research has focused on medium-chain-length 3-hydroxy fatty acids, it is plausible that under certain conditions or in specific strains, the pathway could be manipulated to produce 3-hydroxyhexadecanoic acid. semanticscholar.orgfao.orgresearchgate.netnih.govresearchgate.netpolymer.cn The biosynthesis in these bacteria typically involves the β-oxidation pathway intermediates being shunted towards the production of these hydroxylated fatty acids.

Occurrence in Bacterial Lipid Structures

3-Hydroxyhexadecanoic acid is a common fatty acid found in the lipid structures of various bacteria, particularly as a component of lipopolysaccharides.

Lipopolysaccharide (LPS), also known as endotoxin, is a primary component of the outer membrane of Gram-negative bacteria. It is composed of three domains: the O-antigen, a core oligosaccharide, and lipid A. Lipid A anchors the LPS molecule in the outer membrane and is responsible for the endotoxic activity of the molecule. The structure of lipid A, including its fatty acid composition, can vary between different bacterial species.

The lipid A of Helicobacter pylori lipopolysaccharide is characterized by the presence of several fatty acids, including 3-hydroxyhexadecanoic acid. nih.gov In the tetraacyl lipid A of H. pylori, ester-bound (R)-3-hydroxyhexadecanoic acid is attached at position 3 of the glucosamine (B1671600) disaccharide backbone. nih.gov The fatty acid composition of H. pylori lipid A is notable for its longer-chain fatty acids, typically C16 to C18, which is a distinguishing feature compared to many other Gram-negative bacteria. glycoscience.ru

| Fatty Acid Component of H. pylori Lipid A | Linkage Type | Position on Glucosamine Backbone |

|---|---|---|

| (R)-3-hydroxyhexadecanoic acid | Ester-bound | 3 |

| (R)-3-hydroxyoctadecanoic acid | Amide-bound | 2 |

| (R)-3-(octadecanoyloxy)octadecanoic acid | Amide-bound | 2' |

| (R)-3-(dodecanoyloxy)hexadecanoic acid (in hexaacyl lipid A) | Ester-bound | 3' |

| (R)-3-(tetradecanoyloxy)hexadecanoic acid (in hexaacyl lipid A) | Ester-bound | 3' |

In Bordetella pertussis, 3-hydroxyhexadecanoic acid is a component of an ornithine-containing lipid that possesses hemagglutinating activity. helsinki.fikegg.jp This lipid's proposed structure involves 3-hydroxyhexadecanoic acid amide-linked to ornithine, which is then esterified to a second hexadecanoic acid. helsinki.fi While the primary focus has been on this ornithine lipid, the lipid A of B. pertussis is typically penta-acylated. researchgate.net

The lipid A of Fusobacterium nucleatum has been shown to contain 3-hydroxyhexadecanoic acid. F. nucleatum is an anaerobic bacterium found in the human oral cavity and is associated with periodontal disease. oup.comnih.gov The lipopolysaccharide of this organism is a significant factor in its interaction with the host immune system. oup.com

The lipid A of Bartonella henselae is a pentaacylated structure that includes two amide-linked residues of 3-hydroxyhexadecanoic acid. nih.gov The lipopolysaccharide of B. henselae is of the deep-rough type, meaning it lacks an O-chain. nih.gov The unusual structure of its lipid A, which also contains very long-chain fatty acids, is thought to contribute to its low endotoxic activity. nih.gov

| Fatty Acid Component of B. henselae Lipid A | Linkage Type |

|---|---|

| 3-hydroxyhexadecanoic acid | Amide-linked |

| 3-hydroxydodecanoic acid | Amide-linked |

| 25-hydroxyhexacosanoic acid | O-linked |

| 27-hydroxyoctacosanoic acid | O-linked |

The lipid A of the plant pathogen Agrobacterium tumefaciens strain C58 is primarily a penta-acylated structure. nih.gov This lipid A contains two amide-linked 3-hydroxyhexadecanoic acid (16:0 (3-OH)) residues. nih.gov The presence of this fatty acid is a key feature of the lipid A structure in this organism. helsinki.fi The lipopolysaccharide of A. tumefaciens is involved in the bacterium's interaction with host plant cells.

| Fatty Acid Component of A. tumefaciens C58 Lipid A | Linkage Type |

|---|---|

| 3-hydroxyhexadecanoic acid (16:0 (3-OH)) | Amide-linked |

| 3-hydroxytetradecanoic acid (14:0 (3-OH)) | Ester-linked |

| 28:0 (27-OH) | O-acylated to an amide-linked 16:0 (3-OH) |

| 3-hydroxy-butyroyl residue | Esterified to the 28:0 (27-OH) |

Biosynthesis within Bacterial Systems

In Gram-negative bacteria, 3-hydroxyhexadecanoic acid is a fundamental component of the lipid A moiety of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane. nih.govnih.gov The biosynthesis of lipid A is a highly conserved pathway essential for the viability of most Gram-negative bacteria. taylorfrancis.comdoi.org

The process begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The enzyme LpxA catalyzes the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of the glucosamine sugar of UDP-GlcNAc. nih.gov While Escherichia coli LpxA specifically utilizes R-3-hydroxymyristoyl-ACP, the LpxA enzymes from other bacteria can utilize 3-hydroxy fatty acids of different chain lengths. nih.gov Following this initial acylation, the enzyme LpxC, a UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, removes the acetyl group, which is the committed step in lipid A biosynthesis. doi.orgnih.gov Subsequent enzymatic steps lead to the formation of the complete lipid A structure, which is then integrated into the LPS molecule.

One specific example is found in the nitrogen-fixing symbiotic bacterium Phyllobacterium trifolii, where 3-hydroxyhexadecanoic acid has been identified as one of the main 3-hydroxy fatty acids within its lipid A structure. nih.gov In this bacterium, the lipid A backbone is composed of two 2,3-diamino-2,3-dideoxy-d-glucose (B1219834) (GlcpN3N) residues, which are symmetrically substituted by 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid and 3-hydroxyhexadecanoic acid. nih.gov

Table 1: Key Enzymes in the Initial Steps of Lipid A Biosynthesis

| Enzyme | Function | Substrate(s) | Product |

| LpxA | Acyltransferase | UDP-GlcNAc, R-3-hydroxyacyl-ACP | UDP-3-O-(R-3-hydroxyacyl)-GlcNAc |

| LpxC | Deacetylase | UDP-3-O-(R-3-hydroxyacyl)-GlcNAc | UDP-3-O-(R-3-hydroxyacyl)-GlcN |

Production by Specific Microorganisms (e.g., Chlorella vulgaris)

Current research on the fatty acid profile of the microalga Chlorella vulgaris primarily focuses on its potential for biodiesel production. These studies consistently report that the most abundant fatty acid produced by C. vulgaris is n-hexadecanoic acid (palmitic acid). sdiarticle4.com While various fatty acids have been identified in C. vulgaris extracts, there is no scientific evidence to date demonstrating the production of 3-hydroxyhexadecanoic acid by this microorganism. sdiarticle4.comglobalresearchonline.netnih.govresearchgate.net

Role in Quorum Sensing in Ralstonia solanacearum

The plant pathogenic bacterium Ralstonia solanacearum utilizes a derivative of 3-hydroxyhexadecanoic acid (also known as 3-hydroxypalmitic acid) in its quorum sensing (QS) system to regulate virulence. The signaling molecule is 3-hydroxypalmitic acid methyl ester (3-OH PAME). illinois.eduannualreviews.org This molecule acts as a diffusible signal that coordinates gene expression in a cell-density-dependent manner.

The biosynthesis of 3-OH PAME is catalyzed by the enzyme PhcB, which is believed to be an S-adenosyl-methionine-dependent methyltransferase. illinois.edu This enzyme facilitates the methylation of a 3-hydroxypalmitic acid precursor to produce the active 3-OH PAME signal. illinois.eduannualreviews.org This signaling molecule is crucial for the expression of various virulence factors, including exopolysaccharides and endoglucanase, which are essential for the bacterium's ability to cause wilt disease in host plants. illinois.edunih.gov The degradation of 3-OH PAME by other bacteria can quench this quorum sensing and reduce the virulence of R. solanacearum. nih.govfrontiersin.org

Table 2: Quorum Sensing in Ralstonia solanacearum

| Bacterium | Quorum Sensing Signal | Precursor | Key Biosynthetic Enzyme | Regulated Functions |

| Ralstonia solanacearum | 3-hydroxypalmitic acid methyl ester (3-OH PAME) | 3-hydroxypalmitic acid | PhcB | Virulence factor expression (e.g., exopolysaccharides, endoglucanase) |

Potential Metabolic Pathways for Hydroxylation of Fatty Acids in Lactic Acid Bacteria

Several species of lactic acid bacteria (LAB) have demonstrated the ability to hydroxylate fatty acids. However, the known pathways in these bacteria typically result in hydroxylation at positions other than the C-3 position. For example, Lactobacillus sakei is capable of hydroxylating oleic acid to produce 10-hydroxystearic acid. nih.govspringernature.comresearchgate.net Similarly, Lactococcus lactis can convert oleic acid, linoleic acid, and linolenic acid into their corresponding 10-hydroxy derivatives. jmb.or.kr The enzymes responsible for this 10-hydroxylation are fatty acid hydratases. scispace.com Based on current scientific literature, there is no evidence to suggest that lactic acid bacteria possess metabolic pathways for the 3-hydroxylation of fatty acids to produce compounds such as 3-hydroxyhexadecanoic acid.

Plant Biosynthesis and Occurrence of 3-Hydroxyhexadecanoic Acid

Identification in Arabidopsis

There is currently no scientific evidence demonstrating the endogenous biosynthesis or natural occurrence of 3-hydroxyhexadecanoic acid in the model plant Arabidopsis thaliana. While Arabidopsis has been genetically engineered to express fatty acid hydroxylase genes from other organisms, such as castor bean, this results in the production of novel hydroxy fatty acids like ricinoleic acid (12-hydroxy-octadec-cis-9-enoic acid), not 3-hydroxyhexadecanoic acid. nih.gov

Association with Lipid A-like Molecules in Plants

Based on a review of the current scientific literature, there is no evidence of the existence of lipid A-like molecules containing 3-hydroxyhexadecanoic acid that are naturally synthesized by plants. The association of 3-hydroxy fatty acids with plants is primarily in the context of plant-microbe interactions, where plants recognize bacterial lipid A and its constituent 3-hydroxy fatty acids as microbe-associated molecular patterns (MAMPs), which can trigger plant immune responses.

Distinction from Omega-Hydroxylation (e.g., Juniperic Acid)

The biosynthesis of 3-hydroxyhexadecanoic acid is fundamentally distinct from the process of omega-hydroxylation, which produces different types of hydroxy fatty acids, such as juniperic acid (16-hydroxyhexadecanoic acid). wikipedia.orgwikipedia.org The core differences lie in the position of hydroxylation, the metabolic purpose, the enzymes involved, and the cellular location of the reactions.

Omega-oxidation (ω-oxidation) is an alternative fatty acid metabolic pathway that involves the oxidation of the omega (ω) carbon—the carbon atom most distant from the carboxyl group. wikipedia.orgbyjus.com This contrasts sharply with the formation of 3-hydroxyhexadecanoic acid, where the hydroxyl group is located at the beta (β) carbon (the C-3 position). chemicalbook.comlibretexts.org

The enzymatic machinery for these two processes is entirely different. The formation of 3-hydroxyhexadecanoic acid is a step in the main fatty acid synthesis pathway, carried out by the fatty acid synthase complex in the cytosol. np-mrd.orgwikipedia.org In contrast, omega-hydroxylation is catalyzed by a distinct class of enzymes, namely cytochrome P450 monooxygenases, located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgbiologydiscussion.comnih.gov

A clear example of omega-hydroxylation is the formation of juniperic acid. Juniperic acid, also known as 16-hydroxyhexadecanoic acid, is the direct result of the omega-hydroxylation of palmitic acid (hexadecanoic acid). wikipedia.orgcaymanchem.com In this reaction, a hydroxyl group is introduced at the terminal 16th carbon. wikipedia.org This process generates a dicarboxylic acid upon further oxidation, increasing its water solubility for excretion, a different metabolic fate compared to the chain elongation role of 3-hydroxyhexadecanoic acid. wikipedia.orgnih.gov

The following table summarizes the key distinctions between the pathways:

| Feature | Biosynthesis of 3-Hydroxyhexadecanoic Acid | Omega-Hydroxylation (e.g., Juniperic Acid) |

| Position of Hydroxylation | Beta (β) carbon (C-3) | Omega (ω) carbon (terminal carbon, e.g., C-16 for palmitic acid) |

| Metabolic Pathway | Intermediate in fatty acid biosynthesis (chain elongation) | Alternative fatty acid catabolism pathway |

| Key Enzymes | Fatty Acid Synthase (specifically 3-oxoacyl-ACP reductase) | Cytochrome P450 monooxygenases (hydroxylases) |

| Cellular Location | Cytosol | Smooth Endoplasmic Reticulum |

| Example Precursor | 3-Oxohexadecanoic acid | Palmitic acid (Hexadecanoic acid) |

| Example Product | 3-Hydroxyhexadecanoic acid | Juniperic acid (16-Hydroxyhexadecanoic acid) |

Catabolism and Degradation Pathways of 3 Hydroxyhexadecanoic Acid

Fatty Acid Beta-Oxidation Pathway

The principal catabolic route for 3-hydroxyhexadecanoic acid is the mitochondrial beta-oxidation pathway. wikipedia.org This process systematically shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy generation. libretexts.org

3-Hydroxyhexadecanoyl-Coenzyme A as an Intermediate

Before entering the beta-oxidation spiral, 3-hydroxyhexadecanoic acid must be activated to its coenzyme A (CoA) ester, forming 3-hydroxyhexadecanoyl-CoA. This molecule is a key intermediate in the beta-oxidation of hexadecanoic acid (palmitic acid). hmdb.ca Specifically, it is the product of the second step in the cycle, where enoyl-CoA hydratase adds a water molecule across the double bond of trans-Δ²-enoyl-CoA. wikipedia.org Subsequently, 3-hydroxyhexadecanoyl-CoA serves as the substrate for the third step of the cycle, which is catalyzed by a specific dehydrogenase enzyme. wikipedia.orgebi.ac.uk

Enzymes Involved in 3-Hydroxyhexadecanoyl-Coenzyme A Metabolism

The metabolism of 3-hydroxyhexadecanoyl-CoA within the beta-oxidation pathway is facilitated by specific enzymes located in both the mitochondria and peroxisomes.

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is a critical enzyme that catalyzes the third step of mitochondrial beta-oxidation for long-chain fatty acids. nih.govnih.gov It is one of three enzymatic activities contained within a complex known as the mitochondrial trifunctional protein (TFP), which is associated with the inner mitochondrial membrane. wikipedia.orgmedlineplus.gov LCHAD specifically acts on (S)-3-hydroxyacyl-CoA substrates, including 3-hydroxyhexadecanoyl-CoA. wikipedia.orgebi.ac.uk The enzyme utilizes NAD+ as a cofactor to oxidize the hydroxyl group at the beta-carbon (C-3) into a keto group, yielding 3-ketohexadecanoyl-CoA, NADH, and H+. wikipedia.org

Peroxisomal Acyl-CoA Thioesterase 2 (PTE-2), also known as Acyl-CoA Thioesterase 2 (ACOT2), is an enzyme found within peroxisomes. wikipedia.orgnih.gov Unlike dehydrogenases that continue the breakdown spiral, thioesterases hydrolyze acyl-CoA esters into a free fatty acid and coenzyme A. nih.gov (S)-3-Hydroxyhexadecanoyl-CoA has been identified as a substrate for PTE-2. hmdb.ca This enzyme exhibits high activity on both medium- and long-chain acyl-CoAs. nih.gov Its function is thought to be important in regulating the intracellular levels of acyl-CoAs and free fatty acids. nih.gov In the context of peroxisomal oxidation, which typically shortens very-long-chain fatty acids before they are sent to the mitochondria, PTE-2 may terminate the process, releasing the shortened fatty acid from its CoA carrier for transport out of the peroxisome. nih.gov

| Enzyme | Location | Substrate | Product(s) | Pathway |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Mitochondria | 3-Hydroxyhexadecanoyl-CoA | 3-Ketohexadecanoyl-CoA, NADH | Beta-Oxidation |

| Peroxisomal Acyl-CoA Thioesterase 2 (PTE-2/ACOT2) | Peroxisomes | 3-Hydroxyhexadecanoyl-CoA | 3-Hydroxyhexadecanoic acid, Coenzyme A | Peroxisomal Metabolism Regulation |

Accumulation in Fatty Acid Oxidation Deficiencies

Inherited disorders that impair the function of the mitochondrial trifunctional protein, and specifically the LCHAD enzyme, are known as fatty acid oxidation disorders. babysfirsttest.orgmetabolicsupportuk.org In LCHAD deficiency, the conversion of 3-hydroxyhexadecanoyl-CoA to 3-ketohexadecanoyl-CoA is blocked. medlineplus.gov This enzymatic block leads to the upstream accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding free fatty acids, including 3-hydroxyhexadecanoic acid, in various tissues and bodily fluids. nih.govfrontiersin.org These accumulating metabolites are considered toxic and can damage the liver, heart, muscles, and retina. medlineplus.govnih.gov Consequently, the measurement of elevated long-chain 3-hydroxyacylcarnitines (the carnitine esters of these fatty acids) is a primary diagnostic marker for LCHAD deficiency. nih.govfrontiersin.org

Omega-Oxidation Pathway of 3-Hydroxy Fatty Acids

The omega (ω)-oxidation pathway represents an alternative, though typically minor, route for fatty acid metabolism that occurs in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgallen.in This pathway's significance increases when the beta-oxidation pathway is impaired, providing an accessory mechanism for fatty acid breakdown. wikipedia.org The process involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid chain. microbenotes.com

Studies have demonstrated that 3-hydroxy fatty acids, including 3-hydroxypalmitate (B1262271) (3-hydroxyhexadecanoic acid), are substrates for this pathway. nih.govnih.gov The process is initiated by the introduction of a hydroxyl group at the omega-carbon by a cytochrome P450 monooxygenase. allen.inmicrobenotes.com In humans, the CYP4F11 enzyme is a primary catalyst for this initial hydroxylation of long-chain 3-hydroxy fatty acids. nih.gov Subsequent oxidation of this new hydroxyl group by alcohol and aldehyde dehydrogenases converts it into a carboxylic acid. wikipedia.org The final product is a dicarboxylic acid, in this case, a 3-hydroxy-dicarboxylic acid. nih.gov These dicarboxylic acids are more water-soluble, which facilitates their excretion in urine and serves as a method of detoxification when beta-oxidation is deficient. libretexts.orgnih.gov

| Step | Reaction Type | Key Enzymes | Description |

| 1 | Hydroxylation | Cytochrome P450 (e.g., CYP4F11) | A hydroxyl group is added to the terminal omega (ω)-carbon of 3-hydroxyhexadecanoic acid. wikipedia.orgnih.gov |

| 2 | Oxidation | Alcohol Dehydrogenase | The newly formed ω-hydroxyl group is oxidized to an aldehyde. wikipedia.org |

| 3 | Oxidation | Aldehyde Dehydrogenase | The aldehyde group is further oxidized to a carboxylic acid, forming a 3-hydroxy-dicarboxylic acid. wikipedia.org |

Role of Cytochrome P450 Monooxygenases (e.g., CYP4F11) in ω-Hydroxylation

The catabolism of 3-hydroxyhexadecanoic acid is initiated by ω-hydroxylation, a process predominantly catalyzed by the cytochrome P450 enzyme CYP4F11 in human liver microsomes. nih.gov Cytochrome P450 monooxygenases are a diverse group of enzymes that play a crucial role in the metabolism of various endogenous and exogenous compounds, including fatty acids. nih.govnih.gov CYP4F11, a member of the CYP4F subfamily, exhibits a unique and high efficiency in metabolizing 3-hydroxy fatty acids. researchgate.netnih.gov This enzyme introduces a hydroxyl group at the terminal (ω) carbon of 3-hydroxyhexadecanoic acid (also known as 3-hydroxypalmitate), converting it to 3,16-dihydroxyhexadecanoic acid (also referred to as 3,16-dihydroxypalmitate). nih.gov

Research has shown that while other CYP4F enzymes like CYP4F2 can metabolize other 3-hydroxy fatty acids to some extent, CYP4F11 is the principal enzyme responsible for the ω-hydroxylation of 3-hydroxypalmitate. nih.govresearchgate.net Studies using human liver microsomes and reconstituted enzyme systems have determined the kinetic parameters for this reaction, highlighting the enzyme's efficiency. Polyspecific CYP4F antibodies have been shown to significantly inhibit the microsomal ω-hydroxylation of 3-hydroxypalmitate by up to 99%, confirming the central role of this enzyme subfamily. nih.gov This pathway is considered a crucial mechanism for the clearance of 3-hydroxy fatty acids, especially in pathological states where their circulating levels are elevated due to impaired mitochondrial beta-oxidation. nih.govnih.gov

| Substrate | Km (μM) | Vmax (min-1) |

|---|---|---|

| 3-Hydroxypalmitate | 105.8 | 70.6 |

| 3-Hydroxystearate | 53.5 | 13.9 |

Data sourced from a study on reconstituted CYP4F11. nih.gov

Formation of 3-Hydroxydicarboxylic Acids

Following the initial ω-hydroxylation step by CYP4F11, the newly formed ω-hydroxy metabolite (3,16-dihydroxyhexadecanoic acid) undergoes further oxidation to yield a 3-hydroxydicarboxylic acid. researchgate.net This conversion involves the actions of alcohol dehydrogenase and aldehyde dehydrogenase enzymes. researchgate.net The terminal hydroxyl group introduced by CYP4F11 is first oxidized to an aldehyde, and subsequently, the aldehyde is oxidized to a carboxylic acid group. researchgate.net

The final product of this two-step oxidation is 3-hydroxyhexadecanedioic acid, a dicarboxylic fatty acid. researchgate.net The formation of 3-hydroxydicarboxylic acids is a key step that renders the molecule more water-soluble and prepares it for further degradation. nih.gov Studies conducted in vitro with rat liver fractions have demonstrated that 3-hydroxy fatty acids with carbon chains of ten or more, including 3-hydroxyhexadecanoic acid, are oxidized not only to their ω-hydroxy metabolites but also to the corresponding 3-hydroxy dicarboxylic acids. nih.gov This pathway represents an important route for the metabolic processing of long-chain 3-hydroxy fatty acids. researchgate.netnih.gov

Subsequent Beta-Oxidation of Dicarboxylic Acids

Once formed, the 3-hydroxydicarboxylic acids are further catabolized through a process of beta-oxidation. nih.gov This metabolic sequence systematically shortens the carbon chain of the dicarboxylic acid, producing smaller, more readily metabolized molecules. nih.govmerckmanuals.com Unlike the beta-oxidation of monocarboxylic fatty acids, which occurs primarily in the mitochondria, the breakdown of dicarboxylic acids can also take place in peroxisomes, especially for longer-chain variants. researchgate.net

In experiments using rat liver mitochondria, the addition of necessary cofactors such as ATP, CoA, carnitine, and MgCl2 facilitated the conversion of longer-chain 3-hydroxy dicarboxylic acids into shorter-chain products. nih.gov The process involves a cycle of four enzymatic reactions: dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. wikipedia.orgabcam.commicrobenotes.com This cycle repeats, removing two-carbon units in the form of acetyl-CoA with each turn. microbenotes.com For instance, the beta-oxidation of 3-hydroxy dicarboxylic acids has been shown to yield products such as 3-hydroxyoctanedioic, trans-2-hexenedioic, suberic, and adipic acids. nih.gov This demonstrates that the ω-oxidation pathway, followed by beta-oxidation, provides a comprehensive mechanism for the complete degradation of long-chain 3-hydroxy fatty acids. nih.gov

Biological Roles and Physiological Significance

of 3-Hydroxyhexadecanoic Acid

As an intermediate in fatty acid biosynthesis, 3-hydroxyhexadecanoic acid is integral to fundamental metabolic pathways. Its roles extend from being a building block in lipid synthesis to participating in the complex symphony of cellular communication.

Role in Lipid Metabolism and Cellular Processes

3-Hydroxyhexadecanoic acid is a naturally occurring long-chain fatty acid that serves as an intermediate in the biosynthesis of fatty acids. In humans, this process is predominantly carried out in the liver and adipose tissue, as well as in the mammary glands during lactation. Specifically, the (R)-enantiomer of 3-hydroxyhexadecanoic acid is a product of the reduction of 3-oxohexadecanoic acid, a reaction catalyzed by the enzyme 3-oxoacyl-[acyl-carrier-protein] reductase, which is a component of the fatty acid synthase complex. Subsequently, it is converted into trans-hexadec-2-enoic acid by a dehydratase domain within the same enzyme complex. This series of reactions is a crucial part of the iterative cycle that elongates the fatty acid chain.

Beyond its role as a metabolic intermediate, the incorporation of fatty acids into cellular structures and their use in signaling is vital for homeostasis. The types of fatty acids available to a cell can influence membrane composition and fluidity, which in turn affects the function of membrane-bound proteins and signaling pathways.

Lipid Transport

Due to their hydrophobic nature, long-chain fatty acids like 3-hydroxyhexadecanoic acid require specialized transport mechanisms to move through the aqueous environments of the bloodstream and cytoplasm. While specific transport proteins for 3-hydroxyhexadecanoic acid have not been extensively characterized, the general principles of fatty acid transport are well-established. In the bloodstream, fatty acids are typically bound to albumin or transported within lipoproteins such as chylomicrons and very-low-density lipoproteins (VLDL).

Cellular uptake is facilitated by a family of membrane-associated proteins, including fatty acid translocase (CD36) and various fatty acid transport proteins (FATPs). Once inside the cell, fatty acid-binding proteins (FABPs) shuttle these molecules to different organelles for metabolism or storage. This controlled transport is essential for preventing the cytotoxic effects of free fatty acids and ensuring their efficient utilization.

Cell Signaling

Fatty acids and their derivatives are increasingly recognized as important signaling molecules that can regulate a wide range of cellular processes, including inflammation, metabolism, and gene expression. They can act as ligands for both cell surface receptors, like G-protein coupled receptors (GPCRs), and intracellular nuclear receptors.

For instance, a family of GPCRs known as the hydroxycarboxylic acid receptors (HCARs) are activated by various hydroxy fatty acids. HCAR3, for example, is activated by 3-hydroxyoctanoic acid. While direct evidence of 3-hydroxyhexadecanoic acid acting as a ligand for these or other specific receptors is limited, its structural similarity to known signaling molecules suggests a potential, yet unexplored, role in cellular signaling pathways.

Involvement in Bacterial Pathogenesis and Host-Pathogen Interactions

In the microbial world, 3-hydroxyhexadecanoic acid is a key player in the structure and function of the outer membrane of Gram-negative bacteria and acts as a signaling molecule that governs virulence.

Contribution to Endotoxin Activity of Bacterial Lipopolysaccharides

3-Hydroxy fatty acids are fundamental structural components of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) that form the outer leaflet of the outer membrane of most Gram-negative bacteria. Lipid A is the primary component responsible for the endotoxic activity of LPS, which can trigger a potent inflammatory response in mammals.

The structure of lipid A typically consists of a bisphosphorylated glucosamine (B1671600) disaccharide backbone, to which several fatty acid chains are attached. 3-Hydroxyhexadecanoic acid is one of the common 3-hydroxy fatty acids found in the lipid A of various bacterial species. These hydroxylated fatty acids are often further acylated with non-hydroxylated fatty acids, creating a complex and highly hydrophobic structure. The specific number, length, and arrangement of these fatty acid chains can vary between bacterial species, and these variations significantly influence the bioactivity of the endotoxin. For example, the lipid A of Burkholderia cepacia contains 3-hydroxypalmitic acid (3-OH-C16:0) as a primary acyl chain. This acylation pattern is critical for the recognition of LPS by the host's innate immune system, specifically by the Toll-like receptor 4 (TLR4) complex, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.

Table 1: Role of 3-Hydroxy Fatty Acids in Bacterial Lipid A Structure

| Bacterial Component | Key Molecule | Role of 3-Hydroxy Fatty Acids | Biological Consequence |

| Outer Membrane | Lipopolysaccharide (LPS) | Structural backbone of Lipid A | Anchors LPS in the outer membrane |

| Endotoxin | Lipid A | Primary and secondary acylation | Determines endotoxic activity and recognition by host immune receptors (e.g., TLR4) |

Role as a Virulence Factor and Quorum Sensing Molecule

Beyond its structural role, a derivative of 3-hydroxyhexadecanoic acid, 3-hydroxypalmitic acid methyl ester (3-OH PAME), functions as a crucial signaling molecule in the quorum-sensing (QS) system of the devastating plant pathogen Ralstonia solanacearum. oup.comnih.govannualreviews.orgnih.govfrontiersin.org Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinately regulate gene expression.

In R. solanacearum, the phc QS system relies on 3-OH PAME as its diffusible signal molecule. annualreviews.org As the bacterial population grows, the concentration of 3-OH PAME increases. Once a threshold concentration is reached, it triggers a regulatory cascade that controls the expression of numerous virulence factors, including the production of exopolysaccharides (EPS) and cell wall-degrading enzymes like endoglucanase. oup.comnih.gov The massive production of EPS is a primary cause of the wilting symptom in infected plants, as it clogs the xylem vessels and blocks water transport. oup.com Therefore, 3-OH PAME is a critical determinant of the pathogenicity of this bacterium. The degradation of this QS molecule, a process known as quorum quenching, has been shown to reduce the expression of these virulence factors and decrease disease severity, highlighting its importance as a virulence factor. oup.comnih.govfrontiersin.org

Table 2: 3-OH PAME in Ralstonia solanacearum Quorum Sensing

| Quorum Sensing System | Signal Molecule | Regulated Virulence Factors | Pathological Effect |

| phc system | 3-Hydroxypalmitic acid methyl ester (3-OH PAME) | Exopolysaccharides (EPS), Endoglucanase | Clogging of plant xylem, wilting, and cell wall degradation |

Modulation of Immune Responses by Hydroxy Fatty Acids

Dietary fatty acids are known to be potent modulators of the immune system. nih.govnih.gov They can influence the inflammatory response by altering the composition of immune cell membranes, serving as precursors for signaling molecules (eicosanoids), and directly activating cellular receptors. nih.gov The balance between different types of fatty acids, such as omega-3 and omega-6 polyunsaturated fatty acids or saturated and unsaturated fatty acids, is crucial for maintaining immune homeostasis. nih.gov

Antifungal Properties of 3-Hydroxyhexadecanoic Acid

3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, belongs to a class of 3-hydroxy fatty acids (3-OH-FAs) that have garnered scientific attention for their antimicrobial activities. Research has demonstrated that various saturated 3-OH-FAs exhibit notable antifungal properties against a range of molds and yeasts, suggesting their potential role in biological defense mechanisms and as potential biopreservatives. nih.gov

Minimum Inhibitory Concentrations (MICs) against Molds and Yeasts

While specific Minimum Inhibitory Concentration (MIC) data for 3-hydroxyhexadecanoic acid is limited in published literature, extensive studies on its shorter-chain homologues provide critical insights into the general antifungal efficacy of this class of compounds. Research on 3-hydroxy fatty acids isolated from the bacterium Lactobacillus plantarum MiLAB 14 established that these molecules display broad-spectrum antifungal activity, with MICs for total growth inhibition generally falling within a range of 10 to 100 µg/ml. nih.gov

The study tested racemic mixtures of several saturated 3-hydroxy fatty acids against common molds and yeasts. The results indicated that yeasts tended to be more sensitive to these compounds than filamentous fungi. nih.gov Among the molds, Penicillium roqueforti was particularly susceptible, while Aspergillus fumigatus was among the least sensitive. nih.gov The antifungal potency of these related compounds, as detailed in the table below, suggests that 3-hydroxyhexadecanoic acid likely possesses similar activity.

| Fungus | Type | MIC of 3-hydroxydecanoic acid (µg/ml) | MIC of 3-hydroxydodecanoic acid (µg/ml) | MIC of 3-hydroxytetradecanoic acid (µg/ml) |

|---|---|---|---|---|

| Aspergillus fumigatus | Mold | 100 | 50 | 25 |

| Aspergillus nidulans | Mold | 50 | 50 | 50 |

| Penicillium commune | Mold | 50 | 25 | 50 |

| Penicillium roqueforti | Mold | 50 | 25 | 5 |

| Candida albicans | Yeast | 25 | 10 | 10 |

| Kluyveromyces marxianus | Yeast | 25 | 10 | 10 |

| Pichia anomala | Yeast | 25 | 10 | 10 |

| Rhodotorula mucilaginosa | Yeast | 25 | 10 | 10 |

Data sourced from Sjögren et al. (2003). nih.gov

Mechanism of Antifungal Action

The precise mechanisms underlying the antifungal effect of 3-hydroxyhexadecanoic acid have not been individually detailed, but a general mode of action has been proposed for 3-hydroxy fatty acids. nih.gov The primary hypothesis is that these compounds function with detergent-like properties that disrupt the structural integrity of fungal cell membranes. nih.govmdpi.com

According to this model, the fatty acid molecules readily partition into the lipid bilayers of the fungal membrane. nih.gov This integration disrupts the ordered structure of the membrane, leading to several detrimental consequences:

Increased Permeability: The disruption compromises the membrane's function as a selective barrier, increasing its permeability. nih.gov

Leakage of Intracellular Contents: This loss of integrity allows for the uncontrolled release of essential intracellular components, such as electrolytes and proteins. nih.govmdpi.com

Cytoplasmic Disintegration: The substantial loss of cellular contents ultimately leads to the disintegration of the cytoplasm and cell death. nih.gov

This proposed mechanism suggests a broad-based action that is not specific to a particular enzyme or receptor, which may explain the wide range of activity observed against different fungal species. nih.gov

Potential for Agricultural Applications

The inherent antifungal properties of 3-hydroxy fatty acids, combined with their natural origin, position them as compounds of interest for agricultural applications. Their potential lies in serving as environmentally benign alternatives to synthetic fungicides for controlling plant pathogenic fungi.

A significant area of relevance is the role of 3-hydroxyhexadecanoic acid's methyl ester (3-hydroxypalmitic acid methyl ester, or 3-OH-PAME) in regulating bacterial plant pathogens. This compound has been identified as a novel autoregulator, or quorum-sensing signal, that controls the expression of virulence factors in Ralstonia solanacearum, a bacterium responsible for causing lethal wilting disease in a multitude of crops. glpbio.comcaymanchem.com The ability of this molecule to modulate pathogenicity in a major agricultural pest underscores the potential for using 3-hydroxyhexadecanoic acid or its derivatives to manage plant diseases.

Furthermore, studies on the shorter-chain 3-hydroxydecanoic acid (3-HDA) have shown its promise as a dual-action biopesticide for managing Fusarium head blight in wheat. researchgate.net 3-HDA not only directly inhibits the growth of the fungal pathogen but also activates the plant's own immune responses. researchgate.net This dual functionality highlights a promising strategy for crop protection that could be shared by other 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid. Future research could explore its direct application as a biopesticide or investigate its ability to induce resistance in crops against fungal infections.

Clinical Significance and Disease Implications

Biomarker for Metabolic Disorders and Fatty Acid Oxidation Deficiencies

The measurement of 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid, is a valuable tool for identifying defects in the enzymes responsible for fatty acid oxidation. nih.gov Fatty acid oxidation disorders (FAODs) are a group of rare, inherited conditions that prevent the body from breaking down fats to produce energy. msdmanuals.comnih.gov This inability to metabolize fats leads to a shortage of energy and a buildup of toxic intermediate metabolites, particularly during periods of fasting or illness. msdmanuals.comgpnotebook.com

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a rare, autosomal recessive disorder that prevents the body from converting certain fats into energy. orpha.netmedlineplus.gov The deficiency is caused by mutations in the HADHA gene, which provides instructions for making a part of an enzyme complex called mitochondrial trifunctional protein. orpha.netwadsworth.org Specifically, LCHAD deficiency involves an isolated defect in the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme activity. nih.gov

This enzymatic block leads to the accumulation of long-chain 3-hydroxylated fatty acids, such as 3-hydroxyhexadecanoic acid, and their derivatives in bodily fluids and tissues. gpnotebook.com The clinical manifestations of LCHAD deficiency are often severe and can appear in infancy, including hypoketotic hypoglycemia (low blood sugar without ketones), liver problems, cardiomyopathy (weakened heart muscle), and hypotonia (low muscle tone). orpha.netmedlineplus.gov The buildup of these toxic fatty acid intermediates is thought to contribute significantly to the pathology of the disease, which can also lead to long-term complications like peripheral neuropathy and retinopathy (damage to the retina). gpnotebook.commedlineplus.gov

Medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency, also known as 3-hydroxyacyl-CoA dehydrogenase (HADH) deficiency, is another inherited disorder of fat metabolism. nih.govinformnetwork.orgutah.gov This condition is caused by a defect in the enzyme that processes medium and short-chain fatty acids. babysfirsttest.orgtexas.gov While LCHAD deficiency is characterized by the accumulation of long-chain 3-hydroxy fatty acids, the biochemical profile in M/SCHAD deficiency is different. However, the analysis of the complete 3-hydroxy fatty acid profile is still crucial for differential diagnosis. nih.gov It's important to note that severe starvation or a diet high in medium-chain triglycerides can produce a biochemical profile similar to that seen in M/SCHAD deficiency, making diagnosis more complex. nih.gov

Mitochondrial trifunctional protein (TFP) is a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid oxidation. gpnotebook.comorpha.net This complex is composed of four alpha and four beta subunits. orpha.net The alpha subunit, encoded by the HADHA gene, contains the long-chain enoyl-CoA hydratase and the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities. gpnotebook.comorpha.net The beta subunit, encoded by the HADHB gene, contains the long-chain 3-ketoacyl-CoA thiolase activity. orpha.net

Mitochondrial trifunctional protein deficiency (TFPD) occurs when there are mutations in either the HADHA or HADHB gene, leading to reduced activity of all three enzymes in the complex. nih.govorpha.net Consequently, like in isolated LCHAD deficiency, TFPD leads to the accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid. nih.govgpnotebook.com The clinical presentation of TFPD can range from a severe neonatal form with cardiomyopathy and liver disease to a milder late-onset form characterized by myopathy and neuropathy. nih.govorpha.net Cardiomyopathy is a common feature in both LCHAD and MTP deficiencies. nih.gov

In individuals with LCHAD and MTP deficiencies, 3-hydroxyhexadecanoic acid and other long-chain 3-hydroxy fatty acids accumulate in various body fluids. nih.gov Elevated levels of these metabolites can be detected in plasma, serum, and urine. nih.govnih.govlipidmaps.org The analysis of acylcarnitines in blood often reveals increased concentrations of long-chain hydroxyacylcarnitine species such as C14-OH, C16-OH, and C18-OH. orpha.netorpha.net Urine organic acid analysis may show an excretion of C6-C14 (hydroxy) dicarboxylic acids. orpha.netorpha.net

Furthermore, the accumulation of these metabolites is not limited to body fluids. Studies on cultured skin fibroblasts from patients with LCHAD deficiency have demonstrated that long-chain 3-hydroxy fatty acids also build up within the cells. nih.gov

The analysis of 3-hydroxy fatty acids is a cornerstone in the diagnosis of LCHAD and MTP deficiencies. nih.gov A technique using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution allows for the precise measurement of 3-hydroxy fatty acids with chain lengths from C6 to C18 in body fluids and cultured cells. nih.govlipidmaps.org This detailed profiling provides crucial diagnostic information. nih.gov

The diagnostic process for LCHAD and TFP deficiencies is often initiated by abnormal newborn screening results, which primarily measure analytes like 3-hydroxypalmitoyl carnitine (C16-OH). nih.gov Follow-up testing includes a more comprehensive plasma acylcarnitine profile and urine organic acid analysis. nih.gov The identification of elevated long-chain 3-hydroxyacylcarnitine species in plasma or increased excretion of 3-hydroxy-dicarboxylic acids in urine strongly suggests a diagnosis of LCHAD or TFP deficiency. nih.gov The definitive diagnosis is then typically confirmed through molecular genetic testing of the HADHA and HADHB genes. nih.govorpha.net

Table 1: Diagnostic Markers in LCHAD and MTP Deficiencies

| Analyte Class | Specific Markers | Sample Type | Significance |

|---|---|---|---|

| 3-Hydroxy Fatty Acids | 3-Hydroxyhexadecanoic acid | Plasma, Serum, Cultured Fibroblasts | Direct indicator of the metabolic block. |

| Acylcarnitines | C14-OH, C16-OH, C18-OH, C18:1-OH | Blood, Plasma | Key markers in newborn screening and diagnostic follow-up. orpha.netorpha.net |

| Dicarboxylic Acids | C6-C14 (hydroxy) dicarboxylic acids | Urine | Indicates the body's attempt to metabolize excess fatty acids through an alternative pathway. orpha.netorpha.net |

Association with Other Pathological States

The accumulation of 3-hydroxyhexadecanoic acid and other long-chain 3-hydroxy fatty acids is believed to be directly involved in the pathophysiology of LCHAD and MTP deficiencies, potentially acting as strong uncouplers of oxidative phosphorylation, which could impair energy homeostasis in vital organs like the heart. nih.gov The clinical symptoms of LCHAD deficiency are generally more severe than those of disorders affecting medium and short-chain fatty acids, suggesting a high toxicity for the accumulating long-chain 3-hydroxylated fatty acids. gpnotebook.com

In pregnant women carrying a fetus with LCHAD deficiency, a severe complication known as HELLP syndrome (hemolysis, elevated liver enzymes, and low platelets) can occur. orpha.net This highlights a pathological interaction between the affected fetus and the mother.

Type 2 Diabetes

Current research into the role of 3-hydroxy fatty acids in Type 2 Diabetes (T2D) has primarily focused on medium-chain variants. Studies have found that 3-hydroxydecanoate, a related but shorter fatty acid, is enriched in the circulation of obese individuals with T2D compared to non-diabetic controls. researchgate.netnih.gov Administration of 3-hydroxydecanoate to mice was shown to promote inflammation in adipose tissue and increase fasting insulin levels, suggesting it may contribute to the chronic inflammation observed in diabetes. researchgate.netchalmers.se While these findings point to a role for this class of fatty acids in T2D, direct evidence linking 3-Hydroxyhexadecanoic acid specifically to the condition is not yet established in the reviewed literature. Further research is needed to determine if long-chain 3-hydroxy fatty acids have a similar role.

Certain Neurological Disorders

The accumulation of long-chain 3-hydroxy fatty acids is a key biochemical indicator for certain inherited metabolic disorders, namely long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency. nih.govmedchemexpress.com These conditions are often characterized by severe neurological symptoms, including lethargy and convulsions. nih.gov Research has shown that 3-Hydroxyhexadecanoic acid (also known as 3-hydroxypalmitic acid) and other related long-chain 3-hydroxy fatty acids can induce significant oxidative stress in the brain. nih.gov This oxidative damage is considered a crucial pathomechanism contributing to the neurological damage observed in patients with these deficiencies. nih.gov

Oxidative Stress and Mitochondrial Bioenergetics Deregulation

3-Hydroxyhexadecanoic acid has been directly implicated in causing oxidative stress and disrupting mitochondrial function. In-vitro studies using rat brain cortex have demonstrated that this fatty acid can lead to:

Lipid Peroxidation : A significant increase in thiobarbituric acid-reactive substances, indicating oxidative damage to lipids. nih.gov

Protein Damage : An increase in carbonyl formation and a decrease in sulfhydryl content, which are markers of protein oxidation. nih.gov

Depletion of Antioxidants : A reduction in the levels of reduced glutathione (GSH), a critical cellular antioxidant. nih.gov

This induction of oxidative stress suggests that the accumulation of 3-Hydroxyhexadecanoic acid can overwhelm the brain's natural antioxidant defenses. nih.govmdpi.com Furthermore, the title of a key study indicates that these fatty acids cause "Mitochondrial bioenergetics deregulation," pointing to a fundamental disruption of cellular energy production that could underlie the observed toxicity. thegoodscentscompany.com

Potential Biomarker in Cancer Research (e.g., Pancreatic Cancer, Breast Cancer)

While the search for reliable cancer biomarkers is ongoing, 3-hydroxy fatty acids have emerged in the context of breast cancer. Research has shown that receptors for these fatty acids, such as HCA3, are crucial for breast cancer cells to manage their lipid metabolism. nih.gov Disrupting this process leads to a dysregulation of fatty acid oxidation. Furthermore, a study identified that the plasma levels of a derivative, ethyl (R)-3-hydroxyhexanoate, are decreased in patients with breast cancer, suggesting its potential inclusion in a diagnostic panel. nih.gov

In the context of pancreatic cancer, however, the current body of research focuses on other biomarkers. The most commonly used is Carbohydrate antigen 19-9 (CA19-9), although its diagnostic accuracy is limited. nih.gov Ongoing studies are exploring a multitude of other potential markers, including proteins and genetic factors, but 3-Hydroxyhexadecanoic acid has not been identified as a significant biomarker for pancreatic cancer in the available literature. nih.govnews-medical.netnih.gov

Association with Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic inflammatory disease where diet and specific nutrients can play a modulatory role. abcam.com Extensive research has highlighted the beneficial effects of omega-3 fatty acids, which have been shown to reduce joint tenderness and morning stiffness in RA patients. mdpi.comnih.gov However, a direct association between 3-Hydroxyhexadecanoic acid and the pathophysiology or management of rheumatoid arthritis has not been established in the reviewed scientific literature. The focus in this area remains on the anti-inflammatory properties of polyunsaturated fatty acids.

Potential Biomarker in Acute Pancreatitis

Metabolomic studies have identified (R)-3-hydroxy-hexadecanoic acid as a potential biomarker for acute pancreatitis. In a study using a rat model of the disease, this compound was one of 19 metabolites found to be significantly different between the acute pancreatitis group and the control group. This finding suggests that alterations in fatty acid metabolism, leading to changes in the levels of 3-Hydroxyhexadecanoic acid, are a feature of this inflammatory condition and could be leveraged for diagnostic purposes.

Therapeutic Potential and Drug Development

The distinct roles of 3-Hydroxyhexadecanoic acid in both human and microbial metabolism open up potential therapeutic avenues. Its involvement in the synthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria, makes it a target for antimicrobial therapies. Research has indicated its potential in inhibiting mycobacterial fatty acid biosynthesis, suggesting a role in developing new drugs against bacterial infections.

Furthermore, its utility as a biomarker for certain metabolic disorders and mitochondrial dysfunction presents a therapeutic application in diagnostics and disease management. By monitoring levels of this fatty acid, it may be possible to assess mitochondrial health and the progression of diseases where fatty acid oxidation is impaired.

Precursor for Complex Molecules

3-Hydroxyhexadecanoic acid serves as a fundamental building block for several classes of complex biological molecules, most notably polyhydroxyalkanoates (PHAs) and rhamnolipids. These molecules are synthesized by various microorganisms and are subjects of intensive study for their versatile properties.

Polyhydroxyalkanoates (PHAs):

PHAs are microbially produced polyesters that function as intracellular carbon and energy storage materials. frontiersin.org These biopolymers are biodegradable and biocompatible, making them attractive candidates for medical applications. nih.govwestminster.ac.uk 3-Hydroxyhexadecanoic acid is a monomer that can be incorporated into the PHA polymer chain, leading to the formation of copolymers with tailored physical and mechanical properties.

One such copolymer is poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. The inclusion of the 3-hydroxyhexanoate monomer, derived from 3-hydroxyhexadecanoic acid, alters the properties of the more common poly(3-hydroxybutyrate) (P3HB), making it more flexible and less crystalline. nih.gov The composition of these copolymers can be controlled to create materials with a range of properties suitable for different applications. nih.gov

Research Findings on PHAs Containing 3-Hydroxyhexadecanoic Acid Precursors:

| Copolymer | Monomers | Key Properties | Reference |

| P(3HB-co-3HHx) | 3-hydroxybutyrate, 3-hydroxyhexanoate | Elastomeric, low crystallinity, high elongation at break | nih.gov |

| P(HB-HO) | 3-hydroxybutyrate, 3-hydroxyoctanoate | Biocompatible, suitable for drug carrier development | nih.gov |

Rhamnolipids:

Rhamnolipids are a class of glycolipid biosurfactants produced predominantly by Pseudomonas aeruginosa. nih.govdispersa.ca These molecules consist of one or two rhamnose sugar molecules linked to one or two β-hydroxy fatty acid chains. dispersa.ca 3-Hydroxyhexadecanoic acid can be a component of the lipid tail of rhamnolipids, contributing to their amphiphilic nature and surface-active properties. The biosynthesis of rhamnolipids involves precursors such as 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which are dimers of 3-hydroxy fatty acids. nih.gov

Potential in Drug Delivery Systems

The utility of 3-Hydroxyhexadecanoic acid in drug delivery is primarily indirect, stemming from its role as a constituent of PHAs and rhamnolipids, which are being explored as materials for creating drug delivery vehicles. nih.govdispersa.ca

PHA-Based Drug Delivery:

The biocompatibility and biodegradability of PHAs make them excellent candidates for controlled drug release systems. nih.govmdpi.comfabad.org.tr Copolymers containing 3-hydroxyhexanoate, such as P(3HB-co-3HHx), have been fabricated into nanoparticles for encapsulating and delivering therapeutic agents. nih.govmdpi.com

Key Research Findings:

Targeted Cancer Therapy: Nanoparticles made from poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) [P(HB-HO)] have been developed as carriers for anticancer drugs like doxorubicin, with folic acid attached as a targeting ligand to enhance delivery to tumor cells. nih.gov

Controlled Release: PHB and P(3HB-co-3HHx) nanoparticles have been shown to be effective for the controlled intracellular release of substances. fabad.org.tr These nanoparticles can prolong the release of encapsulated drugs compared to other polymers like polylactic acid (PLA). mdpi.com

Biocompatibility: The degradation product of some PHBs is 3-hydroxybutyric acid, a natural component of mammalian ketone bodies, which suggests low toxicity. frontiersin.org

Rhamnolipid-Based Drug Delivery:

The surfactant properties of rhamnolipids make them suitable for forming nanoparticles and micelles that can encapsulate and deliver drugs. nih.govdispersa.ca Their ability to act as natural emulsifiers is a key feature in these applications.

Key Research Findings:

Nanoparticle Formation: Rhamnolipids can be used to produce nanoparticles for drug delivery. dispersa.ca For instance, rhamnolipid nanoparticles have been successfully used for the intravenous injection and photodynamic therapy in animal models. nih.gov

Dermal Drug Delivery: Rhamnolipid-based nanocarriers have been shown to efficiently deliver hydrophobic drugs into the skin in ex vivo studies without causing significant toxicity. researchgate.net

The following table provides a summary of the complex molecules derived from 3-hydroxyalkanoate precursors and their applications in drug delivery:

| Precursor-Derived Molecule | Type | Application in Drug Delivery | Research Highlights |

| Polyhydroxyalkanoates (PHAs) | Biopolymer | Nanoparticle drug carriers for controlled release and targeted therapy. | P(3HB-co-3HHx) nanoparticles for sustained drug release; Folic acid-conjugated P(HB-HO) nanoparticles for targeted cancer drug delivery. nih.govnih.govfabad.org.tr |

| Rhamnolipids | Glycolipid Biosurfactant | Formation of nanoparticles and micelles for drug encapsulation and delivery. | Rhamnolipid nanoparticles for photodynamic therapy and dermal delivery of hydrophobic drugs. nih.govresearchgate.net |

Analytical Methodologies for 3 Hydroxyhexadecanoic Acid

Chromatographic Techniques

Chromatography is a fundamental technique for separating 3-hydroxyhexadecanoic acid from complex mixtures, enabling its subsequent identification and quantification. nih.gov The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of 3-hydroxyhexadecanoic acid. Due to the low volatility of the fatty acid, derivatization is a necessary prerequisite for GC analysis. The hydroxyl and carboxylic acid functional groups are typically converted to more volatile ethers and esters, respectively. A common approach involves converting the molecule into its trimethylsilyl (B98337) (TMS) ether/ester derivative using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govjasco-global.com Alternatively, the fatty acid can be transmethylated to form its fatty acid methyl ester (FAME). nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated from other components on a capillary column, such as a HP-5MS column. researchgate.net The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for both identification and quantification. researchgate.net Electron impact (EI) is a common ionization technique used for this purpose. jasco-global.com

For quantitative analysis, stable isotope dilution methods are often employed, where a known amount of an isotopically labeled internal standard (e.g., deuterated 3-hydroxy fatty acids) is added to the sample. researchgate.net Quantification is achieved by comparing the peak area of the analyte to that of the internal standard. researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific characteristic ions of the target analyte. jasco-global.comresearchgate.net For the TMS derivative of 3-hydroxyhexadecanoic acid, characteristic fragment ions are monitored for both the native compound and its labeled internal standard. researchgate.netchromatographyonline.com

| Parameter | Details | Source |

| Instrumentation | Agilent 5890 series II GC system coupled with a mass spectrometer | researchgate.net |

| Column | HP-5MS capillary column | researchgate.net |

| Sample Preparation | Derivatization to trimethylsilyl (TMS) ethers | nih.govresearchgate.net |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | nih.govjasco-global.com |

| Ionization Mode | Electron Impact (EI) | jasco-global.com |

| Quantitative Method | Stable isotope dilution | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.netchromatographyonline.com |

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and specific method for the analysis of 3-hydroxyhexadecanoic acid, often without the need for derivatization. researcher.life This technique is particularly advantageous for analyzing complex biological samples. nih.gov

In this method, the sample is first separated on a reversed-phase HPLC column. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source, typically operated in the negative ion mode for fatty acid analysis, as carboxylic acids readily form [M-H]⁻ ions. researcher.lifecsus.edu

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A precursor ion corresponding to the deprotonated 3-hydroxyhexadecanoic acid is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of quantification. chromatographyonline.com This technique has been successfully applied to the analysis of various hydroxy fatty acids in different matrices. csus.edusigmaaldrich.com

| Parameter | Details | Source |

| Separation Mode | Reversed-phase HPLC | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically negative mode | researcher.lifecsus.edu |

| Detection | Tandem Mass Spectrometry (MS/MS) | sigmaaldrich.com |

| Key Advantage | High sensitivity and specificity; often no derivatization required | researcher.life |

| Application | Analysis of free hydroxy fatty acids in complex biological matrices | nih.gov |

Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for the analysis of fatty acids. chromatographyonline.com